3-Amino-2-methyl-3-phenylacrylonitrile
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Overview
Description
3-Amino-2-methyl-3-phenylacrylonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to an acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Ammonium acetate or piperidine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction of the nitrile group to form primary amines.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Amino-2-methyl-3-phenylacrylonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-3-phenylacrylonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Its effects on biological systems are mediated through its interaction with cellular enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylacrylonitrile
- 3-Phenylacrylonitrile
- 2-Methyl-3-phenylacrylonitrile
Uniqueness
3-Amino-2-methyl-3-phenylacrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a nitrile group allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
(Z)-3-amino-2-methyl-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6H,12H2,1H3/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGWWPQIGAWSV-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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